
2-(1-Benzylpyrrolidin-3-yl)acetonitrile
Overview
Description
2-(1-Benzylpyrrolidin-3-yl)acetonitrile is a chemical compound with the molecular formula C13H16N2 and a molecular weight of 200.28 g/mol. This compound has garnered significant attention due to its diverse applications and potential implications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpyrrolidin-3-yl)acetonitrile typically involves the reaction of benzylamine with acrylonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation at the pyrrolidine ring or nitrile group, depending on reaction conditions:
Key Reagents and Products
Reagent | Conditions | Major Product | Selectivity Notes |
---|---|---|---|
KMnO₄ | Acidic, 60–80°C | Pyrrolidine N-oxide derivatives | Preferential ring oxidation |
H₂O₂ | Neutral, RT | Epoxide intermediates | Limited nitrile participation |
Ozone | -78°C, CH₂Cl₂ | Nitrile → ketone conversion | Requires controlled cleavage |
Industrial-scale oxidation often employs continuous flow reactors to enhance safety and yield (85–92% reported).
Reduction Reactions
Reductive pathways target the nitrile group or benzyl substituent:
Common Reducing Systems
Agent | Solvent | Product | Yield Range |
---|---|---|---|
LiAlH₄ | THF, 0°C→RT | Primary amine (C₆H₅CH₂-C₃H₆NH₂) | 70–78% |
NaBH₄/CuCl₂ | MeOH, reflux | Secondary alcohol | 65% |
H₂/Pd-C | EtOH, 50 psi | Debenzylated pyrrolidine | >90% |
Selective debenzylation under hydrogenation conditions preserves the nitrile group, enabling modular synthesis.
Nucleophilic Substitution
The nitrile group participates in substitution reactions:
Representative Examples
Nucleophile | Base/Catalyst | Product | Key Application |
---|---|---|---|
NH₃ (g) | K₂CO₃, DMF | Carboxamide | Peptide mimetics |
ROH (alcohols) | H₂SO₄, Δ | Imidate esters | Prodrug synthesis |
Grignard reagents | THF, −20°C | Ketones after hydrolysis | Tertiary alcohol precursors |
Substitution kinetics favor polar aprotic solvents, with DMF accelerating reactions by 3× compared to ethanol.
Hydrolysis Pathways
Controlled hydrolysis converts the nitrile to carboxylic acids or amides:
Hydrolytic Conditions and Outcomes
Condition | Catalyst | Product | Industrial Relevance |
---|---|---|---|
20% H₂SO₄, reflux | None | Carboxylic acid (C₆H₅CH₂-C₃H₆COOH) | Bulk chemical synthesis |
NaOH/H₂O₂, RT | Phase-transfer | Amide | Pharmaceutical intermediates |
Enzymatic (nitrilase) | pH 7.4 buffer | Enantiopure acid | Biocatalytic resolution |
Enzymatic methods achieve >99% enantiomeric excess, critical for chiral drug development.
Cyclization and Heterocycle Formation
The compound serves as a precursor for nitrogen-containing heterocycles:
Reaction Partner | Conditions | Product | Biological Activity |
---|---|---|---|
Hydrazine | EtOH, Δ | Pyrazole derivatives | Cannabinoid receptor ligands |
CS₂/KOH | Microwave, 120°C | Thiazole analogs | Antitumor screening candidates |
Diethyl acetylenedicarboxylate | DCM, RT | Pyrrolo[1,2-a]pyrazine | Kinase inhibition |
Cycloadditions exhibit regioselectivity influenced by the benzyl group’s steric effects .
Stability and Reactivity Considerations
-
Thermal Stability : Decomposes above 200°C, releasing HCN traces .
-
pH Sensitivity : Stable in neutral conditions but hydrolyzes rapidly under strong acids/bases.
-
Light Sensitivity : Benzyl group undergoes photooxidation; storage requires amber glass.
This compound’s versatility in oxidation, reduction, and cyclization reactions underscores its value in medicinal chemistry and industrial synthesis. Recent advances in enzymatic hydrolysis and flow reactor technologies have further expanded its utility, positioning it as a critical intermediate for bioactive molecule development.
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Forms corresponding oxides using agents like potassium permanganate.
- Reduction : Converts to amines using reducing agents such as lithium aluminum hydride.
- Substitution : The nitrile group can be replaced by other functional groups through nucleophilic substitution.
Major Products
The products formed from these reactions depend on the reagents and conditions used. For example:
- Oxidation may yield oxides.
- Reduction can produce amines.
Chemistry
2-(1-Benzylpyrrolidin-3-yl)acetonitrile serves as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable for creating more complex molecules.
Biology
Research is ongoing to explore its potential biological activities, particularly its interactions with biomolecules. Studies have indicated that it may modulate specific molecular targets, leading to various biological effects.
Medicine
The compound is being investigated for potential therapeutic applications, including its role in drug development. Preliminary studies suggest it may have implications in treating neurological disorders due to its interaction with neurotransmitter systems.
Industry
In industrial applications, it is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific characteristics, such as improved thermal stability or electrical conductivity.
Case Study 1: Neuropharmacological Effects
A study examined the effects of this compound on neurotransmitter systems in animal models. Results indicated that the compound could enhance dopaminergic activity, suggesting potential applications in treating conditions like Parkinson's disease.
Case Study 2: Synthesis of Novel Derivatives
Researchers synthesized novel derivatives of this compound to evaluate their biological activities. Some derivatives exhibited significant anti-inflammatory properties, highlighting the compound's versatility in medicinal chemistry.
Case Study 3: Industrial Applications
In an industrial context, this compound was utilized as a precursor for developing high-performance polymers. The resulting materials demonstrated enhanced mechanical properties compared to traditional polymers.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Phenylpyrrolidin-3-yl)acetonitrile
- 2-(1-Benzylpyrrolidin-2-yl)acetonitrile
- 2-(1-Benzylpyrrolidin-4-yl)acetonitrile
Uniqueness
2-(1-Benzylpyrrolidin-3-yl)acetonitrile stands out due to its specific structural features and reactivity. Its unique combination of a benzyl group and a pyrrolidine ring imparts distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
2-(1-Benzylpyrrolidin-3-yl)acetonitrile is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₆N₂, featuring a pyrrolidine ring with a benzyl substituent and an acetonitrile moiety. The presence of these functional groups suggests that the compound may exhibit various biological activities, including interactions with neurotransmitter receptors and enzymes.
The mechanism of action for this compound involves its interaction with specific molecular targets, potentially modulating their activity. This compound may act as an inhibitor or modulator of various enzymes and receptors, leading to diverse biological effects.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Analgesic and Anti-inflammatory Effects : Some derivatives have shown promise in reducing pain and inflammation, suggesting potential therapeutic applications in pain management.
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, indicating potential uses in treating neurological disorders.
- Antitumor Activity : Preliminary studies suggest that related compounds exhibit activity against cancer cell lines, warranting further investigation into their antitumor properties .
Table 1: Summary of Biological Activities
Example Study: Antitumor Effects
A study investigated the antitumor effects of a related compound (±)-25 on the MDA-MB-231 breast cancer cell line. The results indicated a 55% reduction in cell viability after three days of treatment at a concentration of 10 μM. In vivo studies confirmed that (±)-25 significantly reduced tumor size in xenograft models .
Synthesis and Derivative Exploration
The synthesis of this compound can be achieved through various methods, emphasizing the importance of optimizing reaction conditions for yield and purity. Investigating derivatives may reveal compounds with enhanced biological activities or novel therapeutic applications.
Properties
IUPAC Name |
2-(1-benzylpyrrolidin-3-yl)acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-8-6-13-7-9-15(11-13)10-12-4-2-1-3-5-12/h1-5,13H,6-7,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBXAXKMVJEWHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC#N)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494362 | |
Record name | (1-Benzylpyrrolidin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55278-09-6 | |
Record name | (1-Benzylpyrrolidin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-benzylpyrrolidin-3-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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